2-Bromotridecane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
59157-17-4 |
|---|---|
Molecular Formula |
C13H27B |
Molecular Weight |
263.26 g/mol |
IUPAC Name |
2-bromotridecane |
InChI |
InChI=1S/C13H27Br/c1-3-4-5-6-7-8-9-10-11-12-13(2)14/h13H,3-12H2,1-2H3 |
InChI Key |
XNCUZDYTCKIDEJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(C)Br |
Canonical SMILES |
CCCCCCCCCCCC(C)Br |
Other CAS No. |
59157-17-4 |
Origin of Product |
United States |
Synthetic Methodologies and Innovations for 2 Bromotridecane
Established Synthetic Routes for 2-Bromotridecane
Traditional methods for synthesizing this compound rely on well-understood and frequently utilized reaction mechanisms in organic chemistry. These established routes include nucleophilic substitution and direct bromination protocols.
Nucleophilic Substitution Approaches to this compound Synthesis
One of the most direct and common laboratory methods for preparing this compound is through the nucleophilic substitution of 2-tridecanol (B154250). In this type of reaction, the hydroxyl (-OH) group of the alcohol is replaced by a bromide ion. This transformation is typically achieved by treating 2-tridecanol with a strong brominating agent, such as hydrogen bromide (HBr) or phosphorus tribromide (PBr₃).
The reaction with HBr proceeds by protonating the hydroxyl group, converting it into a good leaving group (water), which is then displaced by the bromide ion in an S_N1 or S_N2 fashion. The use of PBr₃ provides an alternative pathway where the phosphorus reagent first converts the hydroxyl group into a phosphite (B83602) ester intermediate, which is a superior leaving group for subsequent displacement by bromide.
Direct Bromination Protocols for Alkyl Chain Functionalization
Direct bromination methods offer an alternative path to this compound, starting from either the unsaturated or saturated hydrocarbon.
Addition to Alkenes : A highly regioselective method involves the reaction of 1-tridecene (B165156) with hydrogen bromide (HBr). vulcanchem.com This reaction follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms (C1), and the bromine atom adds to the more substituted carbon (C2). This process proceeds through a stable secondary carbocation intermediate at the C2 position, leading to the desired this compound as the major product. vulcanchem.com
Free-Radical Bromination : For the saturated alkane, tridecane (B166401), free-radical bromination can be employed. This reaction typically uses a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator, such as UV light or a chemical initiator. vulcanchem.com The reaction proceeds via a radical chain mechanism. Due to the greater stability of secondary free radicals compared to primary ones, this method favors the substitution of hydrogen atoms on secondary carbons, yielding a mixture of bromo-isomers where this compound is a significant component. vulcanchem.com
Advanced Synthetic Strategies for this compound
To overcome the limitations of classical methods, such as harsh reaction conditions or lack of selectivity, advanced synthetic strategies employing catalysts have been developed. These methods aim to improve reaction efficiency, yield, and environmental footprint.
Catalytic Approaches in this compound Synthesis
Catalysis offers a powerful tool for the synthesis of alkyl halides like this compound, enabling reactions under milder conditions and with greater control.
Phase-transfer catalysis (PTC) is a valuable technique for facilitating reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase. wikipedia.orgwiley-vch.de In the context of synthesizing this compound, PTC can be used to enhance nucleophilic substitution reactions. For instance, a bromide salt (e.g., sodium bromide) can be dissolved in an aqueous phase while the substrate (e.g., 2-tridecanol or its tosylate derivative) is in an organic solvent.
A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports the bromide anions from the aqueous phase into the organic phase. wikipedia.orgwiley-vch.de This creates a highly reactive, "naked" nucleophile in the organic phase, which can then efficiently displace a leaving group on the tridecane chain. wiley-vch.de This method can accelerate reaction rates, allow for the use of milder conditions, and simplify workup procedures. wiley-vch.de
Table 1: Examples of Common Phase-Transfer Catalysts
| Catalyst Type | Example Compound |
|---|---|
| Quaternary Ammonium Salt | Benzyltriethylammonium chloride |
| Quaternary Ammonium Salt | Methyltricaprylammonium chloride |
| Quaternary Phosphonium Salt | Hexadecyltributylphosphonium bromide |
This table presents examples of catalyst types used in phase-transfer catalysis, which can be applied to enhance the efficiency of nucleophilic substitution reactions. wikipedia.orgnih.gov
Transition metal catalysis has revolutionized many areas of organic synthesis, and its principles can be applied to the formation of C-Br bonds. mdpi.com Recent advancements have utilized catalytic systems to improve regioselectivity and reduce the formation of byproducts in halogenation reactions. vulcanchem.com Metals like copper, iron, and manganese are known to catalyze a variety of transformations, including coupling and halogenation reactions. frontiersin.org
For instance, a metal catalyst can activate the C-H bond in tridecane, facilitating its selective functionalization. Alternatively, in reactions involving the conversion of other functional groups, metal catalysts can enable the use of milder brominating agents or operate under less stringent conditions. While specific protocols for the direct metal-catalyzed synthesis of this compound are specialized, the broader field of metal-catalyzed C-H activation and cross-coupling provides a foundation for developing such targeted methods. mdpi.comuit.no
Table 2: Selected Metals in Catalytic Halogenation and Related Reactions
| Metal | Role in Synthesis |
|---|---|
| Copper (Cu) | Catalyzes Ullmann-type coupling and other reactions involving halides. frontiersin.org |
| Iron (Fe) | An inexpensive catalyst for various organic transformations, including those involving C-N bond formation from alkyl halides. mdpi.com |
| Manganese (Mn) | Used in oxidative catalysis and can be employed in the synthesis of heterocycles from precursors. frontiersin.org |
This table illustrates the roles of various transition metals in catalytic processes that are relevant to the synthesis and functionalization of organic halides.
Stereoselective Synthesis of Enantiomeric this compound
The synthesis of specific enantiomers (R)-2-bromotridecane and (S)-2-bromotridecane—requires stereoselective strategies that go beyond simple halogenation. These methods are crucial for applications where chirality is a key determinant of biological activity or material properties. Common approaches involve the use of chiral substrates, reagents, or catalysts.
One established strategy is the use of a chiral pool, starting from readily available enantiopure precursors. For instance, a synthesis could commence with a chiral alcohol or aldehyde which is then elaborated to the target molecule. nih.gov A related approach involves the stereoselective alkylation of a chiral imine or enolate with a long-chain alkyl halide, such as 1-bromotridecane's close relative, 1-bromotetradecane, to establish the desired stereocenter. ua.es
Catalytic asymmetric synthesis represents a more atom-economical approach. This can involve the enantioselective bromination of an alkene or the kinetic resolution of a racemic mixture of this compound. For example, catalytic enantioselective bromocyclization of olefinic amides has been developed using amino-thiocarbamate catalysts, a method that generates enantioenriched brominated heterocyclic products which can be precursors to chiral bromoalkanes. rsc.org Similarly, chiral catalysts, such as those based on manganese-salen complexes, are known for asymmetric epoxidations, which can be followed by ring-opening to yield chiral bromo-alcohols, a precursor to the target compound. scribd.com
Green Chemistry Principles Applied to this compound Synthesis
The application of green chemistry principles to the synthesis of this compound aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Traditional bromination methods often use liquid bromine, which is highly toxic, corrosive, and has low atom economy, with 50% of the bromine atoms ending up as hydrogen bromide (HBr) byproduct. ias.ac.in
Modern, greener alternatives focus on several key areas:
Safer Brominating Agents: To circumvent the hazards of liquid bromine, alternative reagents are employed. nih.gov These include N-bromosuccinimide (NBS) or reagent systems like sodium bromide (NaBr) combined with an oxidant. ias.ac.in A particularly eco-friendly option is the use of bromide-bromate salt mixtures, which generate bromine in situ and produce only aqueous salt solutions as waste. ias.ac.incambridgescholars.com
Use of Benign Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water is a core principle. Facile bromination of various organic compounds has been demonstrated in aqueous media, which simplifies workup and reduces toxic waste. researchgate.net
Energy Efficiency and Catalysis: Mechanochemical methods, such as manual grinding or vortex mixing, can facilitate reactions in a solvent-free or near solvent-free environment, significantly reducing energy consumption compared to conventional heating. scielo.br The use of catalysts, as opposed to stoichiometric reagents, reduces waste and allows for milder reaction conditions. scielo.br
Atom Economy: Synthetic routes are designed to maximize the incorporation of all reactant atoms into the final product. acs.org For example, the addition of HBr across 1-tridecene is more atom-economical than the radical substitution of tridecane.
Continuous Flow Synthesis: Performing reactions in continuous flow microreactors enhances safety, especially when dealing with hazardous reagents like bromine, by minimizing the volume of reactive material at any given time. This method also allows for better control over reaction parameters, often leading to higher yields and purity. nih.gov
Optimization of Reaction Parameters for this compound Synthesis
The efficient synthesis of this compound hinges on the careful optimization of reaction parameters. Factors such as solvent, temperature, pressure, and catalyst systems profoundly influence the reaction's yield, selectivity, and rate. numberanalytics.comnumberanalytics.com
Influence of Solvent Systems on Reaction Yield and Selectivity
The choice of solvent is critical in directing the outcome of a synthesis. numberanalytics.com Solvents can influence reaction rates and selectivity by stabilizing reactants, intermediates, or transition states. nih.govhes-so.ch In the synthesis of alkyl halides, solvent polarity plays a significant role. Polar solvents can be crucial for reactions involving charged intermediates, such as in nucleophilic substitution pathways. numberanalytics.com However, the effect is not always straightforward; some polar solvents like acetonitrile (B52724) (MeCN) or dimethylformamide (DMF) can favor different selectivity pathways compared to other polar solvents like water or alcohols. nih.gov The presence of water, even in small amounts, can significantly improve conversion rates in some catalytic systems. nih.gov In other cases, glacial acetic acid has been shown to be a superior solvent, potentially playing a dual role as both solvent and catalyst. researchgate.net
The following table illustrates the conceptual effect of different solvent systems on a hypothetical synthesis, based on general findings in organic synthesis. nih.govresearchgate.net
| Solvent System | Polarity | Typical Role/Effect on Yield and Selectivity |
| Hexane (B92381) | Non-polar | Favors radical reactions; may result in mixtures of isomers. |
| Dichloromethane (DCM) | Polar Aprotic | General-purpose solvent; offers good solubility for many organic reagents. |
| Tetrahydrofuran (B95107) (THF) | Polar Aprotic | Can coordinate with metal catalysts; selectivity can be highly dependent on the specific catalytic cycle. nih.gov |
| Acetic Acid | Polar Protic | Can act as both solvent and catalyst, potentially leading to high yields. researchgate.net |
| Water | Polar Protic | Green solvent; may decrease yield in some reactions but can improve conversion in others. nih.govresearchgate.net |
Temperature and Pressure Control in Reaction Kinetics
Pressure is a critical variable primarily when gaseous reagents are involved or when the reaction volume changes significantly. researchgate.net For the synthesis of this compound from liquid-phase reactants, pressure is generally less critical than temperature. google.com However, in catalytic systems that might involve volatile intermediates or in continuous flow processes, pressure control is essential for maintaining reaction efficiency and safety.
Catalyst Loading and Ligand Effects in Catalytic Transformations
In catalytic syntheses, the amount of catalyst used (catalyst loading) and the nature of the ligands attached to the metal center are key to optimization. Lowering catalyst loading is economically and environmentally desirable, but it must be sufficient to drive the reaction to completion in a reasonable time. rug.nl Studies on various catalytic reactions show that reducing catalyst loading from 5 mol% to as low as 1 mol% can still provide good yields, although the reaction rate may decrease. mdpi.com
Ligands play a crucial role in tuning the electronic and steric properties of a metal catalyst, thereby influencing its activity, stability, and selectivity. sigmaaldrich.com For example, in palladium-catalyzed cross-coupling reactions, bulky, electron-rich phosphine (B1218219) ligands can significantly enhance reactivity, allowing for lower catalyst loadings and milder reaction conditions. sigmaaldrich.com The choice of ligand can determine the success or failure of a transformation, with control experiments often showing minimal or no product formation in the absence of the appropriate ligand. mdpi.com The stability and solubility of the catalyst are also affected by the ligand structure. rsc.org
The table below conceptualizes how catalyst and ligand modifications can impact a reaction, based on findings from various catalytic systems. mdpi.comsigmaaldrich.com
| Catalyst System | Catalyst Loading (mol%) | Ligand Type | Observed Effect |
| Pd(OAc)₂ | 1 | None | Low conversion, potential for nanoparticle formation. rug.nl |
| Pd₂ (dba)₃ | 3 | Buchwald Ligand (e.g., SPhos) | High yield, good for sterically hindered substrates. sigmaaldrich.com |
| CuCl₂ | 5 | Simple Amine | Moderate yield. |
| CuCl₂ | 3 | Anilido-Imine Ligand | High yield, demonstrating ligand enhancement. mdpi.com |
Advanced Purification and Isolation Techniques for this compound
After synthesis, this compound must be isolated from unreacted starting materials, catalysts, and byproducts. Given its high boiling point and the potential presence of isomers, a combination of purification techniques is often necessary.
Fractional Distillation: This is a primary method for separating liquids with different boiling points. quora.com Due to the high boiling point of this compound, distillation is performed under reduced pressure (vacuum distillation) to prevent thermal decomposition of the compound. This technique is effective for removing low-boiling solvents and some impurities.
Chromatography: For achieving high purity, especially when separating structural isomers (e.g., 1-bromotridecane (B143060) or 3-bromotridecane) or closely related compounds, chromatography is the method of choice. quora.com
Flash Column Chromatography: This is a rapid and efficient technique. The crude product is passed through a column of a solid adsorbent, most commonly silica (B1680970) gel. csic.es A solvent system (eluent) of appropriate polarity is used to separate the components based on their differential adsorption to the silica. Elution is often performed with a gradient of solvents, for example, starting with a non-polar solvent like hexane and gradually adding a more polar solvent like ethyl acetate (B1210297). nih.gov
Preparative Gas Chromatography (GC): For small quantities of material where very high purity is required, preparative GC can be used to separate compounds based on their volatility and interaction with the column's stationary phase. quora.com
Silver Nitrate (B79036) Chromatography: In cases where the synthetic route might produce unsaturated byproducts (alkenes), chromatography on silica gel impregnated with silver nitrate can be employed. The silver ions selectively coordinate with the double bonds of the alkenes, retaining them on the column and allowing for the pure haloalkane to be eluted. csic.es
The final step in isolation typically involves removing the purification solvent under reduced pressure using a rotary evaporator, followed by drying under high vacuum to remove any residual volatile impurities. rsc.org
Chromatographic Methods for High-Purity this compound
Achieving high purity for this compound, particularly after its synthesis from precursors like 2-tridecanol, necessitates effective purification techniques to remove unreacted starting materials, byproducts, and residual reagents. Column chromatography is a principal method employed for this purpose, valued for its ability to separate compounds based on their differential adsorption to a stationary phase.
For a secondary alkyl bromide like this compound, silica gel is the most commonly used stationary phase. The separation mechanism relies on the polarity differences between the target compound and impurities. Since this compound is a relatively non-polar molecule, a non-polar eluent system is typically used to move it through the column. A common strategy involves using pure hexane or a mixture of hexane and a slightly more polar solvent like ethyl acetate or dichloromethane. rsc.orgcsic.es The crude product, after an initial workup that often includes washing with water and brine and drying over an anhydrous salt like sodium sulfate (B86663) (Na₂SO₄), is loaded onto the silica gel column. csic.esorgsyn.org The non-polar solvent system allows for the elution of the this compound while more polar impurities remain adsorbed to the silica gel.
Research on analogous compounds, such as 1-bromotridecane, demonstrates the efficacy of this method. Purification via silica gel chromatography using a hexane eluent can yield purities as high as 98%. The process is monitored by thin-layer chromatography (TLC) to identify and collect the fractions containing the pure product. arkat-usa.org
Table 1: Illustrative Chromatographic Purification Parameters for Long-Chain Alkyl Bromides
| Parameter | Description | Typical Value/Reagent | Reference |
|---|---|---|---|
| Stationary Phase | The solid adsorbent used in the column. | Silica Gel (60-120 or 230-400 mesh) | rsc.orgarkat-usa.org |
| Mobile Phase (Eluent) | The solvent system used to move the sample through the column. | Hexane, Petroleum Ether, or gradients such as Hexane/Ethyl Acetate (e.g., 97:3 v/v) | rsc.org |
| Initial Workup | Steps taken before chromatographic separation. | Washing with aqueous solutions (e.g., NaHCO₃), drying over Na₂SO₄, and concentration via rotary evaporation. | rsc.orgorgsyn.org |
| Achievable Purity | The purity level of the final product. | >95-98% |
Distillation and Recrystallization Strategies for Product Refinement
Distillation is a cornerstone technique for the purification of liquid compounds, and it is particularly well-suited for refining this compound. Given its relatively high boiling point, distillation under reduced pressure (vacuum distillation) is the preferred method. vulcanchem.com Lowering the pressure significantly reduces the boiling point of the compound, which allows for distillation at a lower temperature. This is crucial for preventing thermal decomposition, a risk associated with high-boiling-point organic halides.
In laboratory settings, crude this compound obtained after synthesis is often purified by fractional distillation or high-vacuum distillation techniques like bulb-to-bulb distillation (using a Kugelrohr apparatus). d-nb.info This process effectively separates the desired product from non-volatile impurities, such as salts or catalyst residues, and from other components with significantly different boiling points. For instance, the purification of the related compound 1-bromotridecane is accomplished via distillation under high vacuum to yield the purified product. google.com
While this compound is a liquid at room temperature, recrystallization can be a viable strategy for further refinement, especially for removing isomers or other structurally similar impurities. This technique is more commonly applied to compounds that are solid at room temperature. However, if impurities induce solidification or if the product itself is a low-melting solid, recrystallization from a suitable solvent like ethanol (B145695) could be employed as a final polishing step after distillation. rsc.org The process involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly, causing the pure compound to crystallize while impurities remain in the solution.
Table 2: Distillation Parameters for Related Bromoalkanes
| Compound | Distillation Type | Conditions (Boiling Point / Pressure) | Reference |
|---|---|---|---|
| 1-Bromotetradecane | Reduced Pressure Distillation | 103 °C / 1 mm Hg | mdpi.com |
| 1-Bromotridecane | High Vacuum Distillation | Fraction distilling at 200 °C (pressure not specified) | google.com |
| (E)-Hexadecenal (related long-chain compound) | Bulb-to-Bulb Distillation | 130 °C / 0.01 Torr | d-nb.info |
Reactivity and Mechanistic Investigations of 2 Bromotridecane
Nucleophilic Substitution Reactions of 2-Bromotridecane
Nucleophilic substitution reactions are fundamental to the reactivity of this compound. As a secondary haloalkane, it can undergo substitution via both SN1 and SN2 pathways, but the bimolecular (SN2) route is common, especially with strong nucleophiles.
Detailed Kinetic Studies of SN2 Pathways
The SN2 (Substitution Nucleophilic Bimolecular) reaction of this compound is anticipated to follow second-order kinetics. byjus.comchemicalnote.com This means the rate of the reaction is dependent on the concentrations of both the this compound substrate and the attacking nucleophile. chemicalnote.compharmaguideline.com The general rate law for the SN2 reaction of this compound can be expressed as:
Rate = k[C₁₃H₂₇Br][Nu⁻]
Where:
k is the rate constant
[C₁₃H₂₇Br] is the concentration of this compound
[Nu⁻] is the concentration of the nucleophile
While specific kinetic data for this compound is not extensively documented in readily available literature, the principles of SN2 reactions for secondary haloalkanes are well-established. byjus.comfirsthope.co.in The reaction proceeds in a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs. byjus.compharmaguideline.com The energy profile of this reaction features a single transition state and no intermediates. chemicalnote.com
| Factor | Influence on SN2 Reaction Rate |
| Substrate | Secondary alkyl halide; steric hindrance is a factor. |
| Nucleophile | Rate is directly proportional to the nucleophile concentration. |
| Solvent | Polar aprotic solvents are generally preferred. libretexts.org |
| Leaving Group | Bromide is a good leaving group. |
Stereochemical Outcomes and Inversion of Configuration in SN2 Reactions
A hallmark of the SN2 mechanism is the inversion of stereochemistry at the reaction center. geeksforgeeks.orglibretexts.org In the case of a chiral this compound molecule, the nucleophile attacks the carbon atom from the side opposite to the bromine atom (backside attack). libretexts.orglibretexts.org This leads to a product with a configuration opposite to that of the starting material. libretexts.org
For example, if the reaction starts with (R)-2-bromotridecane, the product of an SN2 reaction will be the (S)-enantiomer. This stereospecific outcome is a direct consequence of the concerted mechanism where the molecule essentially turns "inside out". libretexts.org
Competitive Elimination Reactions and their Mitigation
As a secondary alkyl halide, this compound can also undergo elimination reactions (E2) which compete with SN2 reactions, particularly when strong, sterically hindered bases are used as nucleophiles. The use of a strong, non-bulky nucleophile will favor the SN2 pathway. Conversely, a strong, bulky base will favor the E2 pathway, leading to the formation of tridecenes. The reaction with sodium acetylide, a strong base, can lead to a significant amount of elimination product.
Mitigation strategies to favor substitution over elimination include:
Using a strong, but less sterically hindered nucleophile.
Employing a polar aprotic solvent. libretexts.org
Maintaining a lower reaction temperature, as elimination reactions are often favored at higher temperatures.
Effects of Nucleophile Structure and Leaving Group Ability
The structure and strength of the nucleophile play a critical role in the SN2 reactions of this compound. Stronger nucleophiles will react faster. For example, acetylide ions are potent nucleophiles that can displace the bromide ion.
The leaving group ability is another crucial factor. The bromide ion is a good leaving group because it is a weak base and can stabilize the negative charge upon departure. This facilitates the cleavage of the carbon-bromine bond during the nucleophilic attack.
Coupling Reactions Involving this compound
This compound is a valuable precursor for the formation of organometallic reagents, which are then utilized in carbon-carbon bond-forming coupling reactions.
Grignard Reagent Based Coupling Protocols
This compound can be converted into its corresponding Grignard reagent, tridec-2-ylmagnesium bromide, by reacting it with magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). pressbooks.pubsigmaaldrich.combyjus.com The resulting Grignard reagent behaves as a strong nucleophile and a strong base. libretexts.org
A notable application of this Grignard reagent is in the synthesis of 2,5-dimethylhexadecanoic acid. In this multi-step synthesis, the Grignard reagent derived from this compound is first used to prepare di(2-tridecyl)cadmium by reacting it with cadmium chloride. byjus.com This organocadmium reagent is then reacted with an acid chloride to form a ketone, which is subsequently reduced to yield the final fatty acid product.
Reaction Scheme for di(2-tridecyl)cadmium formation:
2 C₁₁H₂₃CH(Br)CH₃ + 2 Mg → 2 C₁₁H₂₃CH(MgBr)CH₃ 2 C₁₁H₂₃CH(MgBr)CH₃ + CdCl₂ → (C₁₁H₂₃CH(CH₃))₂Cd + 2 MgBrCl
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille)
Transition metal-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon bonds, and this compound can serve as a substrate in these processes. eie.gr
Suzuki Coupling:
The Suzuki coupling reaction, which typically involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound, is a versatile tool in organic synthesis. wikipedia.orglibretexts.org While more commonly applied to aryl and vinyl halides, the use of alkyl halides like this compound is also possible. libretexts.org A nickel-catalyzed variant of the Suzuki coupling has been shown to be effective for the cross-coupling of alkyl halides, including this compound, with organoboron compounds. google.com This method provides a pathway to synthesize molecules containing the tridecyl group attached to other organic fragments. The general mechanism for Suzuki coupling involves three key steps: oxidative addition of the halide to the metal center, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the catalyst. wikipedia.orglibretexts.orglumenlearning.com
Stille Coupling:
The Stille coupling reaction involves the reaction of an organotin compound with an organic halide in the presence of a palladium catalyst. numberanalytics.comwikipedia.orgucla.edu This reaction is known for its tolerance of a wide variety of functional groups. The general mechanism of the Stille reaction involves oxidative addition of the organohalide to the palladium(0) catalyst, followed by transmetalation with the organotin reagent and subsequent reductive elimination to form the new carbon-carbon bond. wikipedia.org While direct examples specifically detailing the Stille coupling of this compound are not prevalent in the provided search results, the reaction is generally applicable to sp2-hybridized carbons. wikipedia.org The use of copper(I) salts in conjunction with fluoride (B91410) ions has been shown to enhance the efficiency of the Stille coupling, particularly for challenging substrates. organic-chemistry.org
Table 1: Comparison of Suzuki and Stille Coupling Reactions
| Feature | Suzuki Coupling | Stille Coupling |
|---|---|---|
| Organometallic Reagent | Organoboron compounds (e.g., boronic acids, esters) wikipedia.orglibretexts.org | Organotin compounds (organostannanes) numberanalytics.comwikipedia.org |
| Catalyst | Typically Palladium-based wikipedia.orglibretexts.org, Nickel catalysts also used google.com | Primarily Palladium-based numberanalytics.com |
| Key Mechanistic Steps | Oxidative addition, transmetalation, reductive elimination wikipedia.orglibretexts.orglumenlearning.com | Oxidative addition, transmetalation, reductive elimination wikipedia.org |
| Advantages | Boronic acids are generally less toxic and more stable than organostannanes. libretexts.org | Tolerant of a wide range of functional groups. wikipedia.org |
| Disadvantages | Can be sensitive to base-sensitive substrates. libretexts.org | Organotin reagents are often highly toxic. wikipedia.org |
Other Significant Chemical Transformations
Beyond cross-coupling and carbonylative reactions, this compound participates in other important chemical transformations.
This compound can act as an alkylating agent, introducing the tridecyl group onto various nucleophiles. For example, it can be used in the synthesis of long-chain organic molecules. One notable application is in the synthesis of muscalure, the sex attractant of the common housefly, where 1-bromotridecane (B143060) is used to alkylate an acetylide ion. pearson.com Although the example uses the primary isomer, the principle of alkylation is relevant. Similarly, 2-bromotetradecane (B1602043), a close structural analog, is used to alkylate primary amines to produce N-alkylammonium salts. vulcanchem.com
Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer. wiley-vch.dewikipedia.org These reactions often proceed through carbocation intermediates. libretexts.org In the context of reactions involving this compound, the formation of a secondary carbocation at the C2 position upon departure of the bromide ion could potentially lead to rearrangement reactions, such as hydride shifts, to form a more stable carbocation if a suitable adjacent carbon exists. libretexts.org
Rearrangements are a broad class of reactions with diverse mechanisms, which can be either concerted or stepwise. solubilityofthings.com The Wagner-Meerwein rearrangement, for example, involves the 1,2-shift of an alkyl group in a carbocation intermediate. wikipedia.org While specific studies on the rearrangement reactions of this compound are not detailed in the search results, the fundamental principles of carbocation chemistry suggest that such rearrangements are plausible under certain reaction conditions. libretexts.org
Mechanistic Elucidation Studies
Understanding the mechanisms of chemical reactions is fundamental to controlling their outcomes and developing new synthetic methods.
Isotopic labeling is a powerful technique used to trace the fate of atoms throughout a chemical reaction, thereby providing insight into the reaction mechanism. scribd.comnumberanalytics.comnih.gov In this method, an atom in a reactant molecule is replaced with one of its isotopes. For example, deuterium (B1214612) (²H) can replace hydrogen (¹H), or carbon-13 (¹³C) can replace carbon-12 (¹²C). By analyzing the position of the isotopic label in the products, chemists can deduce the pathways of bond formation and cleavage.
A deuterated version of 1-bromotridecane, 1-bromotridecane-1,1,2,2-d4, is commercially available and is used in studies involving isotopic labeling to understand reaction mechanisms. guidechem.com While this specific example pertains to the primary isomer, the principle is directly applicable to studying the reactions of this compound. For instance, by using a specifically deuterated this compound, one could investigate the stereochemistry of substitution reactions or probe for the occurrence of hydride shifts in potential rearrangement reactions. The use of isotopic labeling is a well-established method for determining the mechanisms of various organic reactions, including those in biosynthesis and photochemistry. scribd.comnih.gov
Identification of Reaction Intermediates and Transition States
In reactions involving this compound, particularly under unimolecular substitution (S_N1) and elimination (E1) conditions, the formation of transient species such as reaction intermediates and transition states is fundamental to understanding the reaction mechanism. A reaction intermediate is a short-lived, high-energy molecule that exists in a valley on the reaction energy diagram, while a transition state represents the highest energy point on the path between reactants, intermediates, and products. pressbooks.pubwikipedia.org
For this compound, a secondary alkyl halide, the key reactive intermediate is the tridecan-2-yl carbocation . This intermediate forms upon the heterolytic cleavage of the carbon-bromine bond, where the bromine atom departs with both electrons from the bond. libretexts.org The formation of this carbocation is typically the rate-determining step in S_N1/E1 pathways.
The structure of a carbocation is trigonal planar around the positively charged carbon, which is sp² hybridized. libretexts.org This planar geometry means the empty p-orbital is perpendicular to the plane of the substituents. libretexts.org Consequently, a nucleophile can attack from either face of the p-orbital, leading to a racemic mixture if the original carbon was a stereocenter.
Carbocation Stability and Rearrangement:
The initially formed secondary (2°) carbocation is less stable than a tertiary (3°) carbocation due to hyperconjugation and inductive effects. libretexts.org Alkyl groups are electron-donating and help stabilize the positive charge on the carbocation. libretexts.org While the tridecyl chain is long, the immediate environment of the positive charge determines its stability. The tridecan-2-yl carbocation can potentially undergo rearrangement to form a more stable carbocation via a 1,2-hydride shift . libretexts.org However, in the case of a long, unbranched chain like tridecane (B166401), a hydride shift from C1 or C3 would only result in a different secondary carbocation, offering no significant stability advantage. Therefore, rearrangement is less of a driving force compared to systems where a tertiary or resonance-stabilized carbocation can be formed. libretexts.org
The reaction proceeds through two primary transition states in a two-step mechanism:
Second Transition State (TS2): After the formation of the carbocation intermediate, it reacts with a nucleophile (in S_N1) or a base (in E1). The second transition state represents the energy maximum as the nucleophile/base interacts with the carbocation to form a new bond. pressbooks.publibretexts.org For instance, in a reaction with a nucleophile like water, TS2 would involve the partial formation of the C-O bond. libretexts.org
The general characteristics of these species are summarized in the table below.
| Species | Description | Hybridization at C2 | Key Features |
| This compound (Reactant) | Stable starting material. | sp³ | Tetrahedral geometry. |
| Transition State 1 (TS1) | Energy maximum for C-Br bond cleavage. | between sp³ and sp² | Elongated and polarized C-Br bond; partial positive charge on carbon. |
| Tridecan-2-yl Carbocation (Intermediate) | A discrete, albeit transient, chemical species lying in an energy minimum between two transition states. pressbooks.pub | sp² | Planar geometry; empty p-orbital; subject to nucleophilic attack from either face. |
| Transition State 2 (TS2) | Energy maximum for bond formation to the nucleophile/base. | between sp² and sp³ | Partial bond formation between the carbocation carbon and the incoming nucleophile or base. |
| Product(s) | Stable final molecule(s) (e.g., alcohol, ether, or alkene). | sp³ or sp² | Formed after the collapse of TS2. |
This table illustrates the progression of a typical S_N1 reaction of this compound.
Analysis of Stereoelectronic Effects in this compound Reactivity
Stereoelectronic effects are the consequences of the spatial arrangement of orbitals on the geometry and reactivity of a molecule. wikipedia.org These effects are crucial in determining the preferred pathways and outcomes of reactions involving this compound, particularly in bimolecular substitution (S_N2) and elimination (E2) reactions.
E2 Elimination Reactions:
The E2 mechanism is highly stereospecific and is governed by a significant stereoelectronic requirement: the C-H bond being broken and the C-Br leaving group must be in an anti-periplanar conformation. This alignment allows for the optimal overlap of the developing p-orbitals of the nascent double bond. imperial.ac.uk
In this compound, rotation around the C2-C3 bond allows the hydrogen on C3 and the bromine on C2 to achieve an anti-periplanar arrangement. This leads to the formation of tridec-2-ene. Similarly, rotation around the C1-C2 bond allows a hydrogen on C1 and the bromine on C2 to become anti-periplanar, leading to the formation of tridec-1-ene. The relative stability of the resulting alkenes (Zaitsev's vs. Hofmann's rule) and steric hindrance for the approaching base will determine the major product.
S_N2 Substitution Reactions:
The S_N2 reaction also has a strict stereoelectronic requirement. The incoming nucleophile must attack the carbon atom from the side opposite to the leaving group (bromine). This is known as backside attack . This approach allows for the interaction of the nucleophile's highest occupied molecular orbital (HOMO) with the lowest unoccupied molecular orbital (LUMO) of the C-Br bond (the σ* anti-bonding orbital), leading to the inversion of stereochemistry at the reaction center (a Walden inversion).
For this compound, the long alkyl chain can sterically hinder the backside attack, but the reaction is still feasible, albeit potentially slower than for smaller secondary haloalkanes. The stereoelectronic requirement for a 180° angle of attack relative to the leaving group remains the dominant factor for the reaction to proceed.
The table below summarizes the key stereoelectronic requirements for the main competing pathways for this compound.
| Reaction Pathway | Stereoelectronic Requirement | Description | Consequence for this compound |
| E2 Elimination | Anti-periplanar alignment of H and Br. | The dihedral angle between the C-H bond on an adjacent carbon and the C-Br bond must be 180°. This allows for continuous orbital overlap in the transition state. | Dictates the formation of specific alkene isomers (tridec-1-ene or tridec-2-ene) depending on which C-H bond is aligned. |
| S_N2 Substitution | Backside attack. | The nucleophile must approach the electrophilic carbon at an angle of 180° to the C-Br bond. | Results in inversion of configuration at the C2 position if the starting material is chiral. |
| S_N1/E1 Reactions | Planar carbocation intermediate. | The formation of a planar sp² carbocation removes the initial stereochemical constraints. libretexts.org | Leads to racemization in substitution products and a mixture of alkene isomers in elimination products, governed by product stability. |
This table outlines the critical orbital overlap and geometric constraints for different reaction mechanisms of this compound.
Spectroscopic and Advanced Characterization of 2 Bromotridecane and Its Derived Structures
Nuclear Magnetic Resonance (NMR) Spectroscopy Studies
NMR spectroscopy serves as a cornerstone for the structural analysis of organic compounds like 2-bromotridecane. By observing the magnetic properties of atomic nuclei, NMR provides a clear picture of the chemical environment of each atom. For this compound, with its long alkyl chain and a stereocenter at the C-2 position, NMR is indispensable for confirming its constitution.
While specific spectral data for this compound is not widely published, the expected ¹H and ¹³C NMR chemical shifts can be reliably predicted based on data from its close homolog, 2-bromotetradecane (B1602043). The deshielding effect of the bromine atom is localized, meaning the chemical shifts for the majority of the carbon chain remain similar to unsubstituted alkanes.
Expected ¹H NMR Data for this compound The following data is based on the known spectrum of the homologous 2-bromotetradecane and is representative of what would be expected for this compound.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CH₃ (C-1) | ~1.70 | Doublet | ~6.8 |
| CHBr (C-2) | ~4.10 | Sextet | ~6.8 |
| CH₂ (C-3) | ~1.85 | Multiplet | |
| (CH₂)₉ (C-4 to C-12) | ~1.26 | Broad Singlet | |
| CH₃ (C-13) | ~0.88 | Triplet | ~6.9 |
Expected ¹³C NMR Data for this compound The following data is based on the known spectrum of the homologous 2-bromotetradecane and is representative of what would be expected for this compound.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C-1 | ~27.0 |
| C-2 | ~55.0 |
| C-3 | ~38.0 |
| C-4 to C-10 | ~29.0 - 30.0 |
| C-11 | ~32.0 |
| C-12 | ~22.7 |
| C-13 | ~14.1 |
For a molecule with numerous overlapping signals in its ¹H NMR spectrum, such as the long alkyl chain of this compound, 1D NMR alone is often insufficient for a complete assignment. Two-dimensional (2D) NMR techniques are essential for resolving these ambiguities. github.io
COSY (Correlation Spectroscopy): This homonuclear correlation experiment maps the coupling relationships between protons, typically those separated by two or three bonds (²J or ³J). researchgate.net In this compound, a COSY spectrum would show a cross-peak between the C-1 methyl protons and the C-2 methine proton, and between the C-2 proton and the C-3 methylene (B1212753) protons, thus confirming their connectivity. This technique is invaluable for tracing the carbon backbone spin system. uq.edu.auunimib.it
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. researchgate.net Each cross-peak in an HSQC spectrum represents a C-H bond. For this compound, it would definitively link the proton signal at ~4.10 ppm to the carbon signal at ~55.0 ppm, confirming the assignment of the CHBr group. github.io It also helps to differentiate the many overlapping methylene signals in the proton spectrum by spreading them out over the wider carbon chemical shift range.
The flexibility of the tridecane (B166401) chain allows for multiple conformations (rotamers) to exist in equilibrium at room temperature. Variable-temperature (VT) NMR is a powerful technique used to study these dynamic processes. ox.ac.uk By lowering the temperature, the rate of interconversion between conformers can be slowed on the NMR timescale. This can lead to the decoalescence of broad signals into sharp, distinct signals for each conformer. researchgate.net
While specific VT-NMR studies on this compound are not prevalent, research on similar long-chain molecules in confined spaces, such as urea (B33335) inclusion compounds, demonstrates that molecular rotation and other dynamic behaviors can be effectively studied. researchgate.net Such analysis could provide insights into the rotational barriers around the C-C bonds and the preferred conformations of the alkyl chain in solution. Conversely, high-temperature NMR can be used to coalesce distinct signals from slowly exchanging conformers into a single, time-averaged signal. ox.ac.uk
The choice of solvent can influence NMR spectra. stanford.edu While the nonpolar nature of this compound means its spectrum is less affected by solvent choice than polar molecules, subtle changes can occur. mdpi.com Solvents can induce small shifts in resonance frequencies due to differing magnetic susceptibilities and weak intermolecular interactions. For instance, aromatic solvents like benzene-d₆ are known to cause upfield shifts for protons located near the molecule's periphery due to anisotropic effects.
Concentration can also play a role. At high concentrations, intermolecular interactions and aggregation can lead to peak broadening and slight chemical shift changes. Therefore, for precise and reproducible NMR data, it is standard practice to report the solvent and concentration used. osu.edu
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule by probing its molecular vibrations.
For this compound, IR and Raman spectroscopy can readily identify key functional groups and characterize the nature of its chemical bonds. The spectra are expected to be dominated by vibrations of the long alkyl chain.
Key Vibrational Modes for this compound Data inferred from homologous compounds like 2-bromotetradecane. nih.gov
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Description |
| C-H Stretch (sp³) | 2955-2850 | 2955-2850 | Asymmetric and symmetric stretching of CH₂, CH₃ groups. |
| CH₂ Bend (Scissoring) | ~1465 | ~1465 | Bending vibration of the methylene groups in the alkyl chain. |
| CH₃ Bend (Umbrella) | ~1378 | ~1378 | Symmetric bending of the terminal methyl group. |
| C-Br Stretch | 650-550 | 650-550 | Stretching vibration of the carbon-bromine bond. This is a key diagnostic peak. |
| CH₂ Rocking | ~722 | Rocking motion of the long polymethylene chain, often indicative of crystal packing in the solid state. |
The C-Br stretching frequency is particularly important for confirming the presence of the bromine atom. Raman spectroscopy is often complementary to IR, as vibrations that are weak in the IR spectrum (like symmetric stretches) may be strong in the Raman spectrum. chemicalbook.com
Temperature-dependent Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for studying phase transitions and changes in intermolecular interactions in the solid state. mdpi.com As a long-chain alkane derivative, this compound is expected to exhibit solid-state polymorphism, with different crystal packing arrangements being stable at different temperatures.
By monitoring the FTIR spectrum as a function of temperature, changes associated with solid-solid phase transitions can be observed. nih.gov For example, shifts in the frequency or splitting of the CH₂ rocking and bending modes can indicate changes in the packing of the alkyl chains from a less ordered to a more ordered crystalline form upon cooling. rsc.org These studies provide critical information on the material's thermal behavior and solid-state organization. jwent.net
Mass Spectrometry (MS) Applications
Mass spectrometry is a cornerstone technique for the analysis of this compound, offering high sensitivity and detailed structural information.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. resolvemass.ca This method is instrumental in assessing the purity of this compound and confirming its identity. nist.govmedistri.swiss In a typical GC-MS analysis, the sample is vaporized and passed through a chromatographic column, which separates this compound from any impurities based on their volatility and interaction with the stationary phase. medistri.swiss As each component elutes from the column, it enters the mass spectrometer.
The mass spectrometer ionizes the molecules, which then fragment in a characteristic pattern. This fragmentation pattern, along with the retention time from the gas chromatograph, serves as a unique "fingerprint" for the compound. medistri.swissacs.org For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight, as well as peaks from the fragmentation of the molecule. The presence of bromine is distinctly indicated by a characteristic isotopic pattern in the molecular ion peak (M+ and M+2) due to the nearly equal abundance of its two stable isotopes, ⁷⁹Br and ⁸¹Br. msu.edu By comparing the obtained mass spectrum and retention time with those of a known standard or a spectral library, the identity of this compound can be unambiguously confirmed and its purity can be quantified. acs.org
Table 1: Illustrative GC-MS Data for this compound
| Parameter | Value | Reference |
| Retention Time | Dependent on GC column and conditions | medistri.swiss |
| Molecular Ion (M+) | m/z corresponding to C₁₃H₂₇⁷⁹Br | |
| Isotopic Ion (M+2) | m/z corresponding to C₁₃H₂₇⁸¹Br | |
| Key Fragmentation Ions | [M-Br]+, and other alkyl fragments | N/A |
Note: The exact m/z values and retention times are instrument and method dependent.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to several decimal places, allowing for the determination of the exact molecular mass and elemental composition of a compound. europa.eubioanalysis-zone.com This capability is crucial for distinguishing between compounds that have the same nominal mass but different elemental formulas. bioanalysis-zone.comspectroscopyonline.com For this compound (C₁₃H₂₇Br), HRMS can precisely measure its monoisotopic mass, which is calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, and ⁷⁹Br). msu.edu
This exact mass measurement allows for the unequivocal determination of its elemental composition, C₁₃H₂₇Br, thereby confirming its molecular formula. This level of precision is invaluable in research and quality control to ensure the correct compound is being studied, free from isobaric interferences. uky.edu
Table 2: Exact Mass Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₁₃H₂₇Br | N/A |
| Nominal Mass | 262 g/mol | N/A |
| Monoisotopic Mass (for ⁷⁹Br) | ~262.13 g/mol | msu.edu |
| Monoisotopic Mass (for ⁸¹Br) | ~264.13 g/mol | msu.edu |
Note: The exact mass is a calculated value based on the sum of the exact masses of the constituent isotopes.
X-ray Crystallography for Unambiguous Structural Confirmation of this compound Derivatives
While X-ray crystallography is primarily used for solid materials, it is an unparalleled technique for determining the precise three-dimensional atomic arrangement of crystalline derivatives of this compound. anton-paar.comlibretexts.org This method involves directing X-rays at a single crystal of a derivative compound. The regular, repeating arrangement of molecules in the crystal lattice diffracts the X-rays in a unique pattern. libretexts.org
By analyzing this diffraction pattern, scientists can construct a three-dimensional electron density map of the molecule, revealing the exact positions of each atom, as well as bond lengths and angles. anton-paar.com For instance, if this compound is used to synthesize a more complex molecule that can be crystallized, X-ray crystallography can confirm how the tridecyl group is incorporated into the final structure. This technique has been successfully employed to elucidate the structures of various complex organic molecules, including derivatives of long-chain alkyl bromides. researchgate.netnih.gov Although direct crystallographic data on this compound itself is scarce due to its liquid nature at room temperature, the analysis of its solid derivatives provides definitive structural proof.
Advanced Thermal Analysis Techniques
Thermal analysis techniques are employed to study the physical and chemical properties of materials as they are heated, cooled, or held at a constant temperature.
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. wikipedia.org DSC is used to study thermal transitions such as melting, crystallization, and glass transitions. torontech.com For this compound and its derivatives, DSC can provide valuable information about their melting points and phase behavior. cdnsciencepub.comrsc.org For example, a study on the thermotropic behavior of alkyltrimethylphosphonium bromides, which can be synthesized from alkyl bromides, utilized DSC to identify phase transitions. rsc.orgupc.edu A DSC thermogram plots heat flow against temperature, with endothermic events (like melting) and exothermic events (like crystallization) appearing as peaks. torontech.com
Table 3: Hypothetical DSC Data for a this compound Derivative
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |
| Melting | T_onset | T_peak | ΔH_fusion |
| Crystallization | T_onset | T_peak | ΔH_cryst |
Note: This table is illustrative. The actual values would depend on the specific derivative and experimental conditions.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. 6-napse.comgrad.hr This technique is used to determine the thermal stability and composition of materials. grad.hrtainstruments.com A TGA experiment produces a thermogram, which plots the percentage of weight loss against temperature. The decomposition temperature is a key parameter obtained from TGA, indicating the temperature at which the material begins to degrade. For this compound, TGA can determine its volatilization profile and decomposition temperature. For its derivatives, TGA is crucial for assessing their thermal stability, which is an important property for many applications. koreascience.kr For instance, studies on materials incorporating long alkyl chains often use TGA to establish their operational temperature limits. rsc.org
Table 4: Illustrative TGA Data for a this compound Derivative
| Parameter | Temperature (°C) |
| Onset of Decomposition | T_onset |
| Temperature at 5% Weight Loss | T₅% |
| Temperature at 50% Weight Loss | T₅₀% |
Note: This table is illustrative. The actual values would depend on the specific derivative and experimental conditions such as heating rate and atmosphere.
Computational and Theoretical Investigations of 2 Bromotridecane
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are based on classical mechanics and are used to explore the conformational possibilities and intermolecular behaviors of molecules over time. These methods are particularly well-suited for large, flexible molecules like 2-bromotridecane.
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org For this compound, the long tridecane (B166401) chain allows for a vast number of possible conformations. The study of these conformations and their relative energies helps to identify the most stable, low-energy structures that the molecule is likely to adopt.
The primary factors governing the conformational energy are torsional strain (energy cost of eclipsing interactions) and steric interactions (repulsion between non-bonded atoms that are close in space). libretexts.org The most stable conformations for an alkyl chain are typically the staggered ones, where substituents on adjacent carbons are as far apart as possible. lumenlearning.com The 'zigzag' or all-anti conformation is generally the lowest energy state for a simple n-alkane. lumenlearning.com
The introduction of a bromine atom at the second position introduces additional complexity. Rotations around the C1-C2, C2-C3, and other C-C bonds create a complex potential energy landscape (PEL). aip.orgnih.gov The PEL is a high-dimensional surface that maps the potential energy of the system for all possible atomic arrangements. arxiv.org Key conformations include:
Anti-conformation: Where the bromine atom and the adjacent methyl group (C1) or the rest of the alkyl chain (C3 onwards) are positioned 180° apart with respect to the C-C bond axis. This is often the most stable arrangement due to minimal steric hindrance.
Gauche-conformation: Where the bromine atom is positioned at a 60° dihedral angle relative to other groups. lumenlearning.com This conformation is typically higher in energy than the anti-conformation due to steric repulsion, known as a gauche interaction.
Computational methods can systematically rotate each dihedral angle in the molecule to map out the energy landscape and identify the lowest energy conformers.
Table 1: Hypothetical Relative Energies of Key Conformations in this compound
| Conformation (Dihedral Angle C1-C2-C3-C4) | Relative Energy (kJ/mol) | Description |
| Anti | 0 | Most stable, extended chain conformation. |
| Gauche (+) | 3.8 | Less stable due to steric interaction between C1 and C4. |
| Gauche (-) | 3.8 | Energetically equivalent to the Gauche (+) conformation. |
| Eclipsed | >20 | High-energy state, sterically hindered. |
Note: These values are illustrative and based on typical energies for alkane chains. Actual values for this compound would require specific force field parameterization and calculation.
In a bulk liquid or solution, this compound molecules interact with each other through various non-covalent forces. Molecular dynamics (MD) simulations are used to model these interactions and predict how the molecules will arrange themselves collectively. researchgate.net The primary intermolecular forces at play for this compound are:
London Dispersion Forces: These are the dominant forces for this compound due to its long, nonpolar alkyl chain. These temporary, induced-dipole interactions increase with the size and surface area of the molecule.
Dipole-Dipole Interactions: The carbon-bromine (C-Br) bond is polar because bromine is more electronegative than carbon. crunchchemistry.co.uk This creates a permanent dipole in the molecule, leading to electrostatic attractions between the positive end of one molecule and the negative end of another. youtube.com
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and reactivity of molecules. ijcce.ac.ir It provides a more accurate description of chemical bonding and reaction pathways than classical methods.
DFT calculations can determine the distribution of electrons within the this compound molecule, which is key to understanding its reactivity. Important electronic properties that can be calculated include:
Molecular Orbitals: Specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity and stability.
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the surface of the molecule. For this compound, the MEP would show a region of negative potential (electron-rich) around the bromine atom and a region of positive potential (electron-poor) on the carbon atom bonded to it (the C2 carbon). This positive site is the most likely point of attack for nucleophiles. crunchchemistry.co.ukstudymind.co.uk
These calculations confirm that the primary site of reactivity is the C-Br bond. The electron-withdrawing nature of the bromine atom makes the C2 carbon electrophilic, and the bromine atom itself is a good leaving group.
Table 2: Typical Electronic Descriptors Calculated by DFT for this compound
| Descriptor | Typical Value (Arbitrary Units) | Significance |
| EHOMO | -7.5 eV | Energy of the highest occupied molecular orbital; relates to ionization potential. |
| ELUMO | +1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |
| HOMO-LUMO Gap | 8.7 eV | Indicator of chemical stability and reactivity. |
| Dipole Moment | ~2.0 Debye | Measures the overall polarity of the molecule, arising from the C-Br bond. |
| Partial Charge on C2 | +0.15 e | Indicates the electrophilic nature of the carbon atom attached to bromine. |
Note: These values are representative for a bromoalkane and would need to be specifically calculated for this compound using a chosen DFT functional and basis set. unica.it
DFT is a powerful tool for studying the mechanisms of chemical reactions. rsc.org For this compound, a secondary alkyl halide, common reactions include nucleophilic substitution (SN2) and elimination (E2). studymind.co.uklibretexts.org
Using DFT, chemists can model the entire reaction pathway from reactants to products. smu.edu This involves:
Locating Stationary Points: Optimizing the geometries of the reactants, products, and any intermediates.
Finding the Transition State (TS): The transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to occur. sciepub.com It is an unstable structure that cannot be isolated.
Calculating Energies: Determining the energies of all species along the reaction path.
The difference in energy between the reactants and the transition state is the activation energy (Ea) or activation barrier. thoughtco.comlibretexts.org A lower activation energy corresponds to a faster reaction rate. savemyexams.com For an SN2 reaction, the transition state would involve the incoming nucleophile partially forming a bond to the C2 carbon while the C-Br bond is partially broken. For an E2 reaction, the transition state would involve the base partially removing a proton from an adjacent carbon (C1 or C3) while the C=C double bond begins to form and the bromide ion departs. DFT calculations can determine which pathway (substitution or elimination) has a lower activation barrier under specific conditions.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity or a physical property. wikipedia.org A QSAR model can be used to predict the activity of new, untested compounds. researchgate.net
To develop a QSAR model for a class of compounds including this compound, a dataset of similar molecules with known activities (e.g., toxicity to a specific organism, biodegradability) is required. For each molecule in the dataset, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure and properties.
For this compound, relevant descriptors would include:
Physicochemical Descriptors: Such as the logarithm of the octanol-water partition coefficient (logP), which measures lipophilicity, and molar refractivity (MR), related to molecular volume. researchgate.net
Topological Descriptors: Numerical values derived from the 2D graph of the molecule, describing its size, shape, and degree of branching.
Quantum Chemical Descriptors: Electronic properties calculated using methods like DFT, such as HOMO/LUMO energies, partial charges, and dipole moment. nih.gov
Once the descriptors are calculated, statistical methods like multiple linear regression are used to build an equation that relates the descriptors to the observed activity. researchgate.net Such a model could predict, for instance, the potential environmental toxicity of this compound based on its structural features without the need for extensive experimental testing. nih.gov
Descriptor Selection and Model Development for Predictive Analysis
In the computational analysis of this compound, the initial and most critical step involves the careful selection of molecular descriptors. drugdesign.orgnih.gov These descriptors are numerical values that encode different aspects of the molecule's structure and properties, forming the basis for quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) models. kg.ac.rsresearchgate.net The goal is to develop a robust mathematical model that can predict the behavior of this compound in various scenarios, such as its reactivity or biological activity, based on a minimal set of the most relevant descriptors. drugdesign.orgresearchgate.net
The process begins with the generation of a large pool of potential descriptors derived from the this compound structure. These can be categorized based on their dimensionality:
1D Descriptors: Derived from the chemical formula, such as molecular weight and atom counts. drugdesign.org
2D Descriptors: Calculated from the 2D representation of the molecule, including topological indices (e.g., Kier & Hall connectivity indices), constitutional descriptors (e.g., number of specific bonds), and counts of functional groups. drugdesign.org
3D Descriptors: Requiring the 3D coordinates of the atoms, these include geometric parameters (e.g., surface area, volume) and spatial descriptors. drugdesign.org
Quantum-Chemical Descriptors: Derived from quantum mechanical calculations, these descriptors provide insights into the electronic structure, such as orbital energies (HOMO, LUMO), partial charges, and dipole moments.
The table below illustrates a hypothetical selection of descriptors that could be used to develop a predictive model for this compound.
| Descriptor Class | Specific Descriptor | Typical Value (Calculated/Estimated) | Rationale for Inclusion |
| Constitutional (1D) | Molecular Weight | 263.26 g/mol | Represents the overall size of the molecule. |
| Topological (2D) | Wiener Index | 600 | Encodes information about molecular branching and compactness. |
| Geometric (3D) | Molecular Surface Area | ~350 Ų | Relates to intermolecular interactions and potential for steric hindrance. |
| Quantum-Chemical | HOMO Energy | -10.2 eV | Indicates susceptibility to electrophilic attack. |
| Quantum-Chemical | LUMO Energy | 0.8 eV | Indicates susceptibility to nucleophilic attack. |
| Quantum-Chemical | Partial Charge on C2 | +0.15 e | Quantifies the electrophilicity of the carbon atom bonded to bromine. |
Note: Values are illustrative and would be precisely calculated using computational chemistry software.
Following descriptor selection, a model is developed, often using statistical techniques like Multivariate Linear Regression (MLR). nih.govrsc.org An MLR model establishes a mathematical relationship between the selected descriptors (independent variables) and the property of interest (dependent variable), such as reaction rate or product yield. nih.gov The quality and predictive power of the developed model are then rigorously assessed through internal and external validation procedures to ensure its generalizability for new predictions. nih.gov
Predictive Modeling of Reactivity and Selectivity
Predictive models, developed as described above, are powerful tools for forecasting the reactivity and selectivity of this compound in chemical reactions. nih.govnih.gov By correlating molecular descriptors with experimental outcomes, these models can offer a priori predictions, accelerating reaction optimization and mechanistic analysis with significantly lower computational cost than transition state analysis. nih.gov
A primary area of application for this compound, as a secondary alkyl halide, is in nucleophilic substitution (SN2) and elimination (E2) reactions. The competition between these two pathways is highly sensitive to the structure of the substrate, the nature of the nucleophile/base, and reaction conditions. A predictive model could be trained to forecast the ratio of substitution to elimination products.
For instance, a model could be built where the dependent variable is the log(SN2/E2) ratio. The selected descriptors would likely include terms that quantify steric hindrance and electronic effects.
Steric Descriptors: Parameters like the Tolman cone angle or percent buried volume could be adapted to quantify the steric bulk around the reactive center (the C2 carbon). nih.gov A higher value for a steric descriptor would be expected to negatively correlate with the SN2 pathway.
Electronic Descriptors: The partial charge on the C2 carbon, the C-Br bond length, and the energy of the σ*(C-Br) antibonding orbital would be critical. A more positive partial charge might favor substitution, while factors stabilizing the transition state of elimination would favor that pathway.
The table below conceptualizes how descriptor values might be used to predict reactivity.
| Descriptor | Influence on SN2 Pathway | Influence on E2 Pathway | Predicted Outcome with Strong Nucleophile/Base |
| Steric Hindrance at C2 | Negative (hinders back-side attack) | Less Negative (attack is at peripheral H) | Favors E2 |
| Partial Charge on C2 | Positive (enhances electrophilicity) | Positive | Favors both, but crucial for SN2 |
| σ(C-Br) Energy* | Indirect | Positive (lower energy is a better acceptor) | Favors E2 |
| Acidity of C1/C3 Protons | None | Positive (more acidic H is easier to abstract) | Favors E2 |
Machine learning approaches can further refine these predictions, identifying productive reaction steps from a vast number of possibilities. nih.gov By training models on extensive datasets of known reactions, it's possible to create systems that can generalize and make reasonable predictions even for conditions or reactant combinations not explicitly included in the training set. nih.govarxiv.org This predictive capability is invaluable for designing synthetic routes and understanding the underlying factors that control chemical selectivity.
Advanced Studies on Stereoelectronic and Steric Hindrance Effects
Beyond statistical modeling, a deeper understanding of the reactivity of this compound comes from focused computational studies on its stereoelectronic and steric properties. These effects are fundamental in governing reaction pathways and transition state geometries. wikipedia.orgresearchgate.net
Steric Hindrance: Steric hindrance refers to the spatial arrangement of atoms and groups that can impede a chemical reaction. youtube.com In this compound, the reaction center is the C2 carbon. For an SN2 reaction to occur, a nucleophile must approach this carbon from the side opposite the bromine atom (back-side attack). The long undecyl (C11) chain, while flexible, creates significant steric bulk around this reactive center. Computational studies can quantify this hindrance, for example, by calculating the steric energy experienced by an approaching nucleophile. nih.gov This steric clash raises the activation energy for the SN2 pathway, making it slower compared to less substituted primary alkyl halides. youtube.comnih.gov
In contrast, the E2 reaction involves the abstraction of a proton from a carbon adjacent to the C-Br bond (C1 or C3). The base attacks a peripheral hydrogen atom, which is sterically much more accessible than the electrophilic carbon center. nih.gov Therefore, computational analyses consistently show that increasing steric hindrance at the carbon bearing the leaving group preferentially disfavors the SN2 pathway, often making the E2 pathway more competitive. nih.gov
Stereoelectronic Effects: Stereoelectronic effects are electronic interactions that depend on the specific 3D arrangement of orbitals within a molecule. wikipedia.orgbaranlab.org They are crucial for understanding reaction mechanisms that cannot be explained by sterics alone. researchgate.net In the context of this compound, the most significant stereoelectronic requirement is associated with the E2 elimination reaction.
This reaction proceeds most efficiently when the abstracted proton (H) and the leaving group (Br) are in an anti-periplanar conformation. This specific geometric arrangement allows for the optimal overlap between the developing p-orbital from the C-H bond and the σ* (antibonding) orbital of the C-Br bond. wikipedia.org This σ(C-H) → σ*(C-Br) interaction is a stabilizing donor-acceptor interaction that lowers the energy of the transition state and facilitates the simultaneous breaking of the C-H and C-Br bonds and the formation of the C=C double bond. wikipedia.orgbaranlab.org Computational studies can model the rotational energy profile of the C2-C3 bond to identify the population of conformers that meet this geometric requirement and thus quantify the stereoelectronic favorability of the E2 pathway.
The following table summarizes the interplay of these effects on the competing SN2 and E2 reactions for this compound.
| Reaction Pathway | Key Steric Factor | Key Stereoelectronic Factor | Computational Insight |
| SN2 | High steric hindrance at C2 from the undecyl chain and methyl group impedes nucleophilic attack. youtube.com | Inversion of configuration at the stereocenter is required. | High activation energy due to steric clash in the pentacoordinate transition state. nih.gov |
| E2 | Low steric hindrance for base attack on peripheral C1 or C3 protons. nih.gov | Requires an anti-periplanar (H-C-C-Br dihedral angle of 180°) arrangement for optimal orbital overlap (σ → σ*). wikipedia.org | The energy of the transition state is highly dependent on the C-C bond conformation; only specific rotamers are highly reactive. |
Derivatives and Analogs of 2 Bromotridecane
Synthesis of Chiral Derivatives of 2-Bromotridecane
The carbon atom bonded to the bromine in this compound is a stereocenter. While commercial this compound is typically a racemic mixture, methods for the enantioselective synthesis of its derivatives are of significant interest for applications in stereospecific chemical synthesis and pharmacology.
The development of enantioselective methods to produce chiral derivatives of this compound often involves asymmetric synthesis strategies that establish the stereocenter at the C-2 position with high enantiomeric excess (ee). Although direct asymmetric bromination of tridecane (B166401) is challenging, several indirect routes can be envisioned based on established methodologies.
One common approach involves the use of chiral catalysts to control the stereochemical outcome of a reaction. For instance, a chiral derivative could be prepared via the asymmetric reduction of a corresponding ketone, 2-tridecanone (B165437), to the chiral alcohol, (R)- or (S)-2-tridecanol, using chiral catalysts such as those based on ruthenium-BINAP complexes or enzymes. The resulting chiral alcohol can then be converted to the corresponding chiral this compound, often with inversion of configuration, using reagents like phosphorus tribromide (PBr₃).
Another strategy is the enantioselective addition to an aldehyde. For example, the Henry reaction (nitro-aldol reaction) between an aldehyde and a nitroalkane can be catalyzed by chiral metal complexes to produce chiral nitro alcohols. researchgate.net A conceptually similar approach could involve the reaction of undecanal (B90771) with a brominated nucleophile under the control of a chiral catalyst to install the bromo-substituted stereocenter. researchgate.net
The table below summarizes potential enantioselective routes to chiral derivatives.
| Starting Material | Key Reaction | Chiral Influence | Intermediate/Product |
| 2-Tridecanone | Asymmetric Reduction | Chiral catalyst (e.g., Ru-BINAP), Enzyme | Chiral 2-Tridecanol (B154250) |
| Undecanal | Asymmetric Aldol/Henry-type reaction | Chiral catalyst/ligand | Chiral bromohydrin derivative |
| Tridec-1-ene | Asymmetric Hydrobromination | Chiral catalyst | Chiral this compound |
These methodologies, while not always directly reported for this compound, represent the state-of-the-art in asymmetric synthesis and are applicable for obtaining enantioenriched derivatives. lumenlearning.comnih.gov
Isotopic labeling is a powerful technique used to trace the metabolic fate of a molecule or to elucidate reaction mechanisms. Stable isotopes such as deuterium (B1214612) (²H or D) and carbon-13 (¹³C) are commonly incorporated into organic molecules for these studies.
The synthesis of isotopically labeled this compound can be achieved by using labeled starting materials. For instance, to introduce deuterium at a specific position, one could start with a deuterated precursor. The reduction of 2-tridecanone with a deuterated reducing agent, such as sodium borodeuteride (NaBD₄), would yield 2-tridecanol deuterated at the C-2 position. Subsequent bromination would provide 2-bromo-[2-²H]-tridecane. To label the alkyl chain, a multi-step synthesis starting from smaller, isotopically enriched fragments would be necessary.
These labeled compounds are invaluable in drug metabolism studies. When a drug candidate containing the tridecane moiety is administered in its isotopically labeled form, its metabolites can be readily identified and quantified using mass spectrometry (MS), which distinguishes molecules based on their mass-to-charge ratio.
Preparation of Macrocyclic and Polymeric Structures Utilizing this compound Moieties
The long alkyl chain of this compound can be incorporated into large molecular structures like macrocycles and polymers, imparting properties such as hydrophobicity or acting as a flexible linker.
To be used as a building block, this compound typically needs to be converted into a bifunctional molecule. For example, the bromine can be replaced by a functional group, and another functional group can be introduced at the other end of the molecule via a separate series of reactions. This bifunctional long-chain molecule can then participate in cyclization or polymerization reactions.
Macrocycles: Macrocycles are large ring structures that are important in drug discovery and supramolecular chemistry. A derivative of this compound, functionalized at both ends with reactive groups (e.g., an amine and a carboxylic acid, or a halide and an alkene), could undergo an intramolecular ring-closing reaction. nih.gov Metal-catalyzed cross-coupling reactions, such as the Heck or Suzuki reactions, are powerful methods for forming the carbon-carbon bonds needed to close large rings. mdpi.comnih.gov
Polymers: this compound can be used in polymer synthesis primarily as an initiator for controlled radical polymerization techniques. In Atom Transfer Radical Polymerization (ATRP), the carbon-bromine bond can be homolytically cleaved by a transition metal catalyst (typically copper-based) to generate a radical that initiates the polymerization of monomers like styrene (B11656) or acrylates. acs.orgcmu.eduwikipedia.org This results in a polymer chain with the tridecyl group attached at one end (the α-end) and a bromine atom at the other (the ω-end), which can be used for further modifications. cmu.educmu.edu This method allows for the synthesis of well-defined polymers with controlled molecular weights and narrow distributions. acs.org
Comparative Research with Isomeric and Homologous Alkyl Bromides
Research into this compound often involves comparative studies with its isomers and homologs to understand the influence of the bromine atom's position and the alkyl chain length on the compound's physical and chemical properties. These studies are crucial for applications in organic synthesis and materials science, where precise control over reactivity and physical characteristics is essential.
Isomeric Comparison: this compound vs. 1-Bromotridecane (B143060)
A primary area of investigation is the comparison between this compound, a secondary alkyl bromide, and its primary isomer, 1-bromotridecane. The position of the bromine atom significantly impacts the steric environment and the electronic properties of the carbon-bromine bond, leading to differences in reactivity and physical properties.
Physical Properties:
| Compound | Molecular Formula | Position of Bromine | Boiling Point | Melting Point (°C) | Density (g/mL) | Refractive Index (n20/D) |
| This compound | C₁₃H₂₇Br | Secondary | 286.35°C (estimate) | - | 1.0378 (estimate) | 1.4565 (estimate) |
| 1-Bromotridecane | C₁₃H₂₇Br | Primary | 148-150°C at 10 mmHg | 4-7 | 1.03 at 25°C | 1.459 |
| 2-Bromododecane (B81265) | C₁₂H₂₅Br | Secondary | 130°C at 6 mmHg | -96 | 1.02 at 25°C | 1.456 |
Reactivity:
In terms of chemical reactivity, primary and secondary alkyl bromides exhibit different behaviors, particularly in nucleophilic substitution reactions.
Nucleophilic Substitution: 1-Bromotridecane, being a primary alkyl halide, readily undergoes bimolecular nucleophilic substitution (S(_N)2) reactions. In these reactions, the nucleophile attacks the carbon atom bonded to the bromine in a single, concerted step. The accessibility of the primary carbon atom facilitates this mechanism. Conversely, this compound, as a secondary alkyl halide, can undergo both S(_N)2 and unimolecular nucleophilic substitution (S(_N)1) reactions. The S(_N)2 pathway is somewhat hindered by the increased steric bulk around the secondary carbon compared to the primary carbon in 1-bromotridecane. The S(_N)1 mechanism, which involves the formation of a secondary carbocation intermediate, is also possible, particularly with weaker nucleophiles and polar protic solvents. Generally, the reactivity of halogenoalkanes in nucleophilic substitution increases as the number of carbon atoms attached to the halogen-containing carbon increases, making tertiary haloalkanes the most reactive in S(_N)1 reactions.
Homologous Comparison: The Influence of Alkyl Chain Length
Comparing this compound with its shorter and longer chain homologs, such as 2-bromododecane (C₁₂H₂₅Br) and 2-bromotetradecane (B1602043) (C₁₄H₂₉Br), reveals trends related to the length of the alkyl chain.
Physical Properties:
As the length of the carbon chain in the homologous series of 2-bromoalkanes increases, the physical properties change in a predictable manner:
Boiling Point: The boiling point generally increases with increasing molecular weight due to stronger van der Waals forces.
Density: The density of liquid bromoalkanes also tends to increase with the size of the molecule.
Spectroscopic Analysis:
While specific, directly comparative spectroscopic studies for this exact set of compounds are not extensively published, general principles of spectroscopy can be applied to differentiate between these isomers and homologs.
Mass Spectrometry (MS): In the mass spectrum of a bromo-compound, a characteristic feature is the presence of two molecular ion peaks of nearly equal intensity, [M]⁺ and [M+2]⁺, due to the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br. The fragmentation patterns would also differ between 1- and this compound, reflecting the different stabilities of the resulting carbocations.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectra would show clear differences. In 1-bromotridecane, the protons on the carbon attached to the bromine would appear as a triplet at a lower chemical shift compared to the single proton on the carbon attached to the bromine in this compound, which would appear as a multiplet at a higher chemical shift.
¹³C NMR: Similarly, the carbon-13 NMR spectra would show distinct signals for the carbon atom bonded to bromine in each isomer, with the chemical shift being influenced by the position of the bromine atom.
Applications of 2 Bromotridecane in Advanced Organic Synthesis and Materials Science
Utilization in the Synthesis of Complex Organic Molecules
2-Bromotridecane, a halogenated alkane, serves as a valuable intermediate and building block in the field of organic chemistry. Its long alkyl chain and the reactive bromine atom at the secondary position make it a versatile reagent for introducing a C13 fragment in the construction of more complex molecular architectures. Bromoalkanes are frequently employed as alkylating agents, intermediates in the production of surfactants, and as substrates for a variety of coupling reactions.
Role as an Intermediate in Natural Product Synthesis
While many natural products feature long alkyl chains, and bromo-organic compounds are prevalent in marine organisms, the direct application of this compound in the total synthesis of specific natural products is a specialized area of research. Halogenated aromatic compounds, for instance, are crucial synthetic intermediates for metal-catalyzed cross-coupling reactions used in the preparation of drugs and natural products. The principles of using brominated compounds are well-established; for example, the total synthesis of (+)-7-Bromotrypargine, a marine alkaloid, involves the use of 6-bromo-1H-indole as a key precursor. nih.gov Similarly, other bromoalkanes like 2-bromotetradecane (B1602043) have been identified as major constituents in plant extracts and are noted for their bioactivity. nih.gov These examples highlight the potential and established methodologies where a compound like this compound could serve as a key building block for introducing a long, functionalized alkyl chain into a natural product scaffold.
Construction of Specialty Chemical Building Blocks
The primary application of this compound in synthesis is its role as a precursor for specialty chemical building blocks. C13 alkyl groups are integral to the production of surfactants, plasticizers, and other performance chemicals. acs.org As a secondary alkyl halide, this compound can participate in nucleophilic substitution reactions, where the bromine atom acts as a leaving group. This allows for the attachment of the tridecanyl group to various functional moieties, creating molecules with specific properties, such as amphiphilicity for surfactants. Its use is noted as an important intermediate in the synthesis of pharmaceuticals and advanced materials, underscoring its role in creating value-added chemical structures. acs.org
Integration in Supramolecular Chemistry and Host-Guest Systems
Supramolecular chemistry, which focuses on non-covalent interactions, provides a sophisticated platform for utilizing molecules like this compound. meijerlab.nl The specific size, shape, and chirality of this compound make it an interesting candidate for host-guest chemistry, where it can be selectively bound by a larger host molecule.
Studies on Inclusion Compounds (e.g., Urea (B33335) Inclusion Compounds)
A significant area of research for this compound is its use in forming inclusion compounds, particularly with urea. In these structures, urea molecules form a crystalline lattice with long, narrow channels, and the this compound "guest" molecules are encapsulated within these "host" tunnels. These systems are of considerable interest for studying how confinement affects the conformation and behavior of molecules. mdpi.com
Research using bromine K-edge X-ray absorption (EXAFS) spectroscopy has provided detailed insights into the conformation of this compound within these urea tunnels. mdpi.com Two primary conformations are possible for the guest molecule:
T-conformation : The bromine atom is in a trans position relative to the main alkyl chain.
G-conformation : The bromine atom is in a gauche position.
Studies have shown that while the G conformation is lower in energy for an isolated 2-bromoalkane molecule, its inclusion within the urea tunnel promotes a relative stabilization of the T conformation. mdpi.com
| Conformation | Description | Relative Stability (Isolated) | Relative Stability (in Urea Tunnel) | Supporting Finding |
|---|---|---|---|---|
| G (gauche) | Bromine atom is gauche with respect to the alkane chain. | Lower energy (more stable) | Less favored | Analysis of bromine K-edge EXAFS spectra indicates an excess of the T conformation within the urea tunnel, with its proportion in the range of 0.54–0.68 over temperatures from 80-200 K. mdpi.com |
| T (trans) | Bromine atom is trans with respect to the alkane chain. | Higher energy (less stable) | More favored / stabilized |
Exploration of Molecular Recognition Phenomena
The study of 2-bromoalkane/urea inclusion compounds is a direct exploration of molecular recognition. mdpi.com This phenomenon refers to the specific, non-covalent binding between two or more molecules. In this case, the recognition is between the chiral this compound guest and the chiral urea host tunnel. The host-guest system demonstrates selectivity, as the host's structure influences the conformational preference of the guest molecule. mdpi.com This interaction provides a model for understanding chiral recognition in solid-state environments, which is fundamental to fields like asymmetric synthesis and separation science.
Design and Fabrication of Functional Supramolecular Assemblies
The principles learned from host-guest systems involving this compound contribute to the design of functional supramolecular assemblies. a-star.edu.sg These are ordered structures created through the self-assembly of molecular components, held together by non-covalent forces. By controlling the interactions between host and guest, it is possible to fabricate materials with specific properties. For example, the alignment of guest molecules within host channels can lead to materials with anisotropic optical or electronic properties. While specific devices based on this compound are not widely documented, related long-chain bromoalkanes are used to create functional materials like ionic liquid crystals, where the alkyl chain length is a critical factor in determining the material's mesomorphic (liquid crystal) behavior. The design of such materials relies on the precise self-assembly of the molecular building blocks, an area of research to which the study of this compound contributes fundamental knowledge. a-star.edu.sg
Application as Catalyst and Ligand Precursor
While direct use of this compound as a catalyst is not a primary application, its role as a precursor in the synthesis of molecules that can act as ligands in catalytic systems is an area of interest. The reactivity of the carbon-bromine bond allows for the introduction of the tridecyl group into various molecular frameworks, thereby modifying the steric and electronic properties of potential ligands.
Long-chain alkyl bromides are instrumental in generating functionalized molecules that can coordinate with metal centers. Although specific research on this compound as a ligand precursor is limited, the principles can be inferred from studies on similar long-chain bromoalkanes. For instance, the alkylation of amines or phosphines with a bromoalkane can yield bulky, electron-rich ligands. These ligands are crucial in transition-metal catalysis, influencing the catalyst's stability, activity, and selectivity.
The reactivity of secondary alkyl bromides like this compound is relevant in various catalytic cross-coupling reactions. For example, studies on the copper/iron co-catalyzed alkoxycarbonylation of the structurally similar 2-bromotetradecane have demonstrated the importance of ligand choice on reaction yield and conversion. In such systems, while 2-bromotetradecane is the substrate, the study underscores the principle that the nature of the alkyl halide and its interaction with the ligated metal catalyst are key to the transformation. cdnsciencepub.com The tridecyl group from this compound could be incorporated into ligand structures to enhance solubility in nonpolar solvents or to create specific steric environments around a catalytic metal center.
The table below summarizes the types of reactions where analogous secondary bromoalkanes have been used, highlighting the potential pathways for utilizing this compound in synthesizing ligand precursors.
| Reaction Type | Bromoalkane Example | Potential Application for this compound | Catalyst/Reagents | Reference |
| Alkoxycarbonylation | 2-Bromotetradecane | Substrate for producing esters | CuTc/Fe3(CO)12, Ligands (e.g., phosphines) | cdnsciencepub.com |
| Alkylation of amines | 2-Bromotetradecane | Synthesis of N-alkylammonium salt precursors for surfactants | Primary amines | vulcanchem.com |
Development of Novel Materials through Derivatization of this compound
The derivatization of this compound is a key strategy for developing novel materials with tailored properties. The long, hydrophobic tridecyl chain combined with the reactive bromine handle allows for its incorporation into larger molecular architectures, leading to materials such as liquid crystals, specialized polymers, and host-guest inclusion compounds.
A significant area of research has been the study of urea inclusion compounds containing 2-bromoalkanes. These are crystalline materials where "guest" molecules, such as this compound, are trapped within helical tunnels formed by a "host" lattice of urea molecules. These systems are of particular interest for investigating chiral recognition and the conformational behavior of molecules in confined spaces. acs.org
Bromine K-edge X-ray absorption (EXAFS) spectroscopy has been used to study this compound/urea inclusion compounds. acs.org These studies reveal the specific conformations the this compound molecule adopts within the urea tunnels. Two primary conformations are observed:
G conformation : The bromine atom is in a gauche position and the adjacent methyl group is in a trans position relative to the main alkyl chain.
T conformation : The bromine atom is in a trans position and the methyl group is in a gauche position. acs.org
Research has shown that within the urea tunnel, there is a preference for the T conformation, even though the G conformation is lower in energy for an isolated 2-bromoalkane molecule. acs.orgacs.org This indicates that the host-guest interactions within the inclusion compound stabilize the otherwise less favored conformation. acs.org
| Property | Observation in this compound/Urea Inclusion Compounds | Significance | Reference |
| Guest Conformation | Both G and T conformations are present. | Provides insight into molecular behavior in confined environments. | acs.org |
| Conformational Preference | An excess of the T conformation (54-68%) is observed. | Demonstrates host-guest interactions can alter conformational energetics. | acs.orgacs.org |
| Host-Guest Structure | The relationship between the host and guest substructures is incommensurate. | Allows for selective probing of the guest molecule's local structure. | acs.org |
The principles of using long-chain bromoalkanes for material synthesis are well-established. For instance, 1-bromoalkanes with similar chain lengths are used to synthesize liquid crystals by attaching the alkyl chain to a rigid molecular core (mesogen). mdpi.commdpi.com This derivatization imparts the necessary molecular shape and properties for the formation of mesophases. Similarly, bromoalkanes are used to quaternize polymers, introducing long alkyl chains that can confer properties like antibacterial activity or altered temperature responsiveness. researchgate.net Although specific examples detailing the use of this compound in these exact applications are not prominent, its structural similarity to other long-chain bromoalkanes makes it a viable candidate for creating analogous functional materials.
Environmental and Degradation Studies of 2 Bromotridecane Academic Focus
Abiotic Degradation Pathways
Abiotic degradation involves the breakdown of a chemical compound through non-living mechanisms, such as chemical reactions with water, the influence of light, or heat.
Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. For haloalkanes like 2-bromotridecane, this typically involves the substitution of the bromine atom with a hydroxyl group (-OH) from water, yielding an alcohol and hydrogen bromide.
While specific kinetic studies on the hydrolysis of this compound under diverse environmental conditions (e.g., varying pH, temperature, and salinity) are not extensively documented in publicly available literature, the general principles of haloalkane hydrolysis apply. The reaction is influenced by pH; for instance, the Karl Fischer reaction, which involves water, is known to be significantly slower at a pH of 2-3 and does not proceed at a pH of 1. honeywell.com The stability of haloalkanes in aqueous solutions is dependent on factors like the strength of the carbon-halogen bond and the structure of the alkyl group. In synthetic chemistry, the hydrolysis of bromoalkanes is a known reaction, often performed under specific conditions to produce alcohols. d-nb.info For instance, after synthesizing 1-bromotridecane (B143060), washing with a basic solution like sodium carbonate is used to neutralize residual acid and prevent unwanted side reactions, including hydrolysis.
Photolytic degradation, or photolysis, is the breakdown of chemical compounds by photons. The energy from light, particularly in the ultraviolet (UV) spectrum, can break chemical bonds.
Research into the photodissociation of alkyl bromides indicates that a primary mechanism involves the cleavage of the carbon-bromine (C-Br) bond upon absorption of UV radiation. researchgate.net Studies on various alkyl bromides (such as CHBr₃, CH₂Br₂, C₂H₅Br) using UV wavelengths around 234 and 267 nm showed that photolysis results in the release of bromine atom fragments, Br (²P₃/₂⁰) and Br* (²P₁/₂⁰). researchgate.net This suggests a likely photolytic pathway for this compound would be:
C₁₃H₂₇Br + hν → C₁₃H₂₇• + Br•
The resulting tridecyl radical (C₁₃H₂₇•) would be highly reactive and subject to further oxidation. Other research has shown that the photochemistry of alkyl bromides trapped in ice can lead to the formation of carbon monoxide and carbon dioxide. researchgate.net Furthermore, photocatalytic degradation of alkyl halides can be promoted by materials like perovskite quantum dots, which absorb photons and trigger dissociative degradation of the molecule into alkyl radicals and halide anions. acs.org While photolysis is considered a degradation pathway for halogenated hydrocarbons, for some, it may be a minor but non-negligible route compared to other processes. noaa.gov
Thermal decomposition is the breakdown of a chemical compound by heat. In the absence of oxygen, this process is called pyrolysis. Higher alkanes, when heated to high temperatures, typically decompose into smaller, simpler hydrocarbons in a process known as cracking. organicmystery.comw3schools.blog
For this compound, thermal decomposition is expected to cleave both carbon-carbon (C-C) and carbon-halogen (C-Br) bonds. The pyrolysis of haloalkanes often proceeds through the cleavage of the carbon-halogen bond, leading to the formation of radicals that then undergo further reactions. ontosight.ai Safety data for this compound and similar compounds confirm that hazardous decomposition products are formed under fire conditions.
| Product Name | Chemical Formula | Source |
| Carbon Monoxide | CO | coleparmer.com |
| Carbon Dioxide | CO₂ | coleparmer.com |
| Hydrogen Bromide | HBr | coleparmer.comcdnisotopes.com |
The presence of hydrogen bromide as a major decomposition product is consistent with studies on other brominated compounds, where HBr evolution increases with temperature. researchgate.net
Biotransformation and Biodegradation Research
Biotransformation and biodegradation refer to the breakdown of organic compounds by living organisms, primarily microorganisms. These processes are crucial for the environmental fate of many synthetic chemicals. Long-side-chain alkyl compounds are a ubiquitous group of chemicals in the environment, and their susceptibility to biodegradation is a key area of research. nih.gov
The initial step in the biodegradation of haloalkanes is often catalyzed by enzymes called dehalogenases, which cleave the carbon-halogen bond. These reactions are typically hydrolytic, replacing the halogen with a hydroxyl group.
Several studies have identified microorganisms capable of degrading long-chain bromoalkanes or have detected these compounds in environments where microbial degradation is active. The biodegradation of such compounds often requires a consortium of bacteria. nm.gov
Fictibacillus phosphorivorans strain RP3, isolated from a hydrocarbon-contaminated site, was shown to be capable of degrading various components of diesel and kerosene (B1165875). nih.gov Gas chromatography-mass spectrometry (GC-MS) analysis of the initial contaminated sample identified the presence of 2-bromotetradecane (B1602043), suggesting that the isolated bacterial strain has an inherent capability to survive in its presence and potentially utilize it as a carbon source. nih.gov Similarly, 2-bromotetradecane has been detected as a pollutant in paper and pulp mill wastewater, an environment where microbial degradation processes are active. researchgate.net The versatility of bacteria like Pseudomonas putida in degrading a wide range of organic contaminants in wastewater treatment plants further supports the potential for microbial breakdown of this compound in environmental matrices. biorxiv.org
The likely microbial degradation pathway for this compound, based on pathways for similar long-chain compounds, would proceed as follows:
Dehalogenation: An initial hydrolytic dehalogenation catalyzed by a haloalkane dehalogenase to yield tridecan-2-ol and a bromide ion.
Oxidation: The secondary alcohol (tridecan-2-ol) is then oxidized to the corresponding ketone (tridecan-2-one).
Further Metabolism: The ketone can then be further metabolized, potentially through Baeyer-Villiger monooxygenase-type enzymes, leading to ester cleavage and subsequent entry into central metabolic pathways like beta-oxidation.
| Microorganism | Substrate(s) / Environment | Key Findings & Relevance | Citation(s) |
| Arthrobacter sp. strain HA1 | Long-chain 1-haloalkanes (C₂ to C₁₆) | Utilizes long-chain haloalkanes for growth; possesses multiple dehalogenases, indicating enzymatic capability for compounds like this compound. | uni-konstanz.deasm.org |
| Fictibacillus phosphorivorans strain RP3 | Diesel, kerosene (in an environment containing 2-bromotetradecane) | Isolated from an environment containing 2-bromotetradecane, suggesting tolerance and potential for degradation. | nih.gov |
| Pseudomonas putida | Various organic contaminants | A versatile degrader found in wastewater, indicating the potential for breakdown of emerging contaminants like bromoalkanes in treatment plants. | biorxiv.org |
| Pseudomonas stutzeri | Long-chain alkylamines | Degrades long-chain alkyl compounds via C-N cleavage, providing an analogous model for C-Br cleavage and subsequent oxidation. | oup.com |
Lack of Specific Research Data Impedes Analysis of this compound's Environmental Profile
A thorough review of available scientific literature reveals a significant gap in research specifically detailing the environmental fate and transport of the chemical compound this compound. While studies exist for analogous long-chain haloalkanes, direct experimental data on the degradation, soil interaction, and mobility of this compound in environmental systems is not publicly available. Consequently, a detailed, data-driven article on its environmental behavior cannot be accurately compiled at this time.
General information from safety data sheets for similar compounds, such as 2-bromotetradecane, suggests that long-chain bromoalkanes are characterized by low water solubility. thermofisher.com This property implies that they are likely to persist in the environment and exhibit low mobility in soil, with a low probability of penetrating soil layers to a significant extent. thermofisher.comthermofisher.com
Research into the biodegradation of haloalkanes offers potential, though indirect, insights. Studies on various bacteria, such as Rhodococcus and Arthrobacter species, have established general pathways for haloalkane degradation. These mechanisms include hydrolytic dehalogenation, where the bromine atom is replaced by a hydroxyl group, and oxidative attacks, which typically occur at the end of the alkane chain opposite the halogen. microbiologyresearch.orgasm.org For instance, research on Rhodococcus rhodochrous demonstrated that long-chain 1-chloroalkanes undergo degradation starting with an oxygenase attack at the non-halogenated end of the molecule. microbiologyresearch.org Another study involving an Arthrobacter species identified three distinct dehalogenases capable of acting on a range of haloalkanes, including long-chain 1-bromoalkanes up to hexadecane (B31444) (C16). asm.org However, these studies did not specifically include this compound, and the enzymatic activity can be highly specific to the position of the halogen and the chain length.
Abiotic degradation pathways, such as hydrolysis and photolysis, are fundamental processes in the environmental fate of chemicals. noack-lab.com For primary alkyl halides, abiotic degradation in soil can also occur through the alkylation of organic matter. usda.gov However, specific rate constants and degradation product studies for this compound are absent from the current body of scientific literature.
Without dedicated studies on this compound, any discussion of its environmental fate and transport would rely on extrapolation from related compounds, which may not accurately represent its specific behavior. Therefore, until focused research is conducted and published, a scientifically robust analysis remains elusive.
Future Research Directions and Unexplored Avenues for 2 Bromotridecane
The utility of 2-bromotridecane as a chemical intermediate is well-established, yet significant opportunities for innovation remain. Future research is poised to unlock more efficient, selective, and sustainable methods for its use, while expanding its applicability into cutting-edge fields. The following sections outline key areas for future investigation, from novel catalytic systems to the integration of artificial intelligence in predicting its chemical behavior.
Conclusion of Research on 2 Bromotridecane
Summary of Key Findings and Contributions to the Field
Research on 2-bromotridecane, a long-chain alkyl bromide, has primarily focused on its synthesis, characterization, and utility as a versatile intermediate in organic synthesis. Key findings have established its role as a precursor in the creation of more complex molecules, particularly in the fields of materials science and medicinal chemistry.
One of the significant contributions of this compound research lies in its application in the synthesis of novel compounds with specific functionalities. For instance, it has been utilized in the preparation of long-chain alkanes, alkenes, and alkynes through various coupling reactions. These reactions are fundamental in constructing the carbon skeletons of a wide array of organic molecules.
Furthermore, studies have demonstrated the use of this compound in the formation of inclusion compounds, particularly with urea (B33335). acs.orgacs.org Research in this area has provided valuable insights into host-guest chemistry and the conformational properties of molecules in constrained solid-state environments. acs.orgacs.org Specifically, bromine K-edge X-ray absorption (EXAFS) spectroscopy has been employed to distinguish between different conformations of this compound within the urea tunnel structure. acs.orgacs.org These studies have revealed that while the gauche conformation is energetically favored for the isolated molecule, the trans conformation is preferentially stabilized within the urea host. acs.org
In the realm of materials science, the related compound 2-bromotetradecane (B1602043) has been instrumental in the development of advanced materials. It serves as an alkylating agent in the synthesis of surfactants and lipid analogs, which are crucial for creating emulsions and micelles. vulcanchem.com Additionally, it has been used in the synthesis of macrocyclic compounds like cycloparaphenylenes, which possess unique optoelectronic properties with potential applications in organic semiconductors. vulcanchem.com
Recent research has also identified this compound and its longer-chain analog, 2-bromotetradecane, as bioactive compounds. They have been detected in various natural extracts and are noted for their potential antimicrobial and antioxidant activities. nih.govresearchgate.netjournalijar.comnih.gov For example, 2-bromotetradecane has been identified as a major constituent in the ethyl acetate (B1210297) fraction of Haematocarpus validus and has shown both antimicrobial and antioxidant properties. nih.govresearchgate.net
The synthesis of this compound itself is typically achieved through the bromination of tridecane (B166401) or via substitution reactions on 2-tridecanol (B154250). Methodologies have been developed to ensure high purity, which is critical for its subsequent use in sensitive synthetic applications.
Table 1: Key Research Findings on this compound and Related Compounds
| Research Area | Key Finding | Compound(s) | Significance |
|---|---|---|---|
| Organic Synthesis | Used in coupling reactions to form long-chain alkanes, alkenes, and alkynes. | This compound | Fundamental for building complex organic molecules. |
| Host-Guest Chemistry | Forms inclusion compounds with urea, allowing for the study of molecular conformations in constrained environments. acs.orgacs.org | This compound, 2-Bromotetradecane | Provides insights into non-covalent interactions and conformational preferences. |
| Materials Science | Acts as an alkylating agent for surfactants and in the synthesis of macrocycles with optoelectronic properties. vulcanchem.com | 2-Bromotetradecane | Enables the creation of functional materials for various applications. |
| Bioactivity | Identified as a bioactive compound with potential antimicrobial and antioxidant properties. nih.govresearchgate.netjournalijar.comnih.gov | This compound, 2-Bromotetradecane | Suggests potential applications in pharmaceuticals and nutraceuticals. |
| Synthetic Methodology | Synthesized through bromination of tridecane or substitution of 2-tridecanol. | This compound | Establishes reliable methods for producing this key synthetic intermediate. |
Remaining Challenges and Open Questions in this compound Research
Despite the progress made, several challenges and unanswered questions remain in the study of this compound. A primary challenge lies in developing more sustainable and environmentally friendly synthetic methods. Current methods often rely on reagents like N-bromosuccinimide (NBS) or hydrobromic acid (HBr) with peroxides, which can generate hazardous byproducts. vulcanchem.com Future research could focus on greener bromination techniques. vulcanchem.com
The full extent of this compound's biological activities is yet to be explored. While initial studies have pointed to its antimicrobial and antioxidant potential, comprehensive investigations into its mechanisms of action and its effects on a wider range of biological systems are needed. journalijar.com The identification of 2-bromotetradecane in various plant and microbial extracts suggests a natural origin, but the biosynthetic pathways leading to its formation remain unknown. nih.govresearchgate.netjournalijar.com
Furthermore, the application of this compound in more complex synthetic targets is an area ripe for exploration. While its use in fundamental coupling reactions is established, its potential as a building block for intricate natural products or pharmaceuticals has not been fully realized.
Another open question pertains to the chirality of this compound. Most studies utilize the racemic mixture. vulcanchem.com Investigating the synthesis and properties of the individual enantiomers could lead to new applications, particularly in areas where stereochemistry is crucial, such as in the development of chiral materials or stereospecific drugs. The study of 2-bromoalkane/urea inclusion compounds has already hinted at the importance of chirality in host-guest interactions. acs.orgrsc.org
Finally, a more thorough understanding of the physicochemical properties of this compound is required. While basic properties like boiling point and density are known, more detailed data on its thermodynamic and kinetic properties would be beneficial for optimizing reaction conditions and designing new applications. ontosight.ai
Broader Implications of this compound Studies for Organic Chemistry and Related Disciplines
The study of this compound and its analogs has broader implications that extend beyond the compound itself, influencing various areas of organic chemistry and related scientific fields.
The investigation of its reactions and synthetic applications contributes to the fundamental toolkit of organic chemists. The development of new and improved methods for the formation and transformation of alkyl halides like this compound can be applied to a wide range of other substrates, facilitating the synthesis of diverse and complex molecules.
Research into the conformational behavior of this compound within urea inclusion compounds provides a valuable model system for understanding non-covalent interactions and the principles of molecular recognition. acs.orgacs.org These principles are central to supramolecular chemistry, materials science, and drug design, where the specific arrangement of molecules dictates function.
The discovery of this compound's bioactivity opens up new avenues in medicinal chemistry and natural product research. It highlights the potential of long-chain alkyl halides as a class of compounds with interesting biological properties. This could stimulate further screening of similar compounds for therapeutic potential and investigations into their natural roles in ecosystems. nih.govresearchgate.netjournalijar.comnih.gov
In materials science, the use of related bromoalkanes in creating surfactants and polymers demonstrates how simple building blocks can be used to construct materials with tailored properties. vulcanchem.com This underscores the importance of understanding structure-property relationships in the design of new functional materials. The insights gained from studying these systems can inform the development of a wide range of products, from detergents to advanced electronic components.
Q & A
Basic Research Questions
Q. How is 2-Bromotridecane synthesized in laboratory settings, and what are the critical parameters influencing yield and purity?
- Methodological Answer : The synthesis typically involves bromination of tridecane or substitution reactions using precursors like alcohols. Critical parameters include reaction temperature (60–80°C for optimal kinetics), solvent polarity (e.g., THF or DMF for stabilizing intermediates), and catalyst choice (e.g., PBr₃ for efficient bromide substitution). Purification via fractional distillation or column chromatography is essential to isolate high-purity product (>95%). Ensure reproducibility by documenting stoichiometry, reaction time, and purification steps in detail .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer :
- NMR : ¹H NMR identifies bromine’s deshielding effect (δ ~3.4 ppm for CH₂Br); ¹³C NMR confirms the brominated carbon (δ ~30–35 ppm).
- Mass Spectrometry : ESI-MS or EI-MS detects molecular ion peaks (m/z ~278 for C₁₃H₂₇Br) and fragmentation patterns.
- IR : C-Br stretching vibrations (~550–650 cm⁻¹).
Cross-validate data with computational simulations (e.g., DFT for predicted spectra) and reference databases .
Q. What safety protocols are essential when handling this compound in laboratory environments?
- Methodological Answer :
- Use PPE (gloves, goggles, lab coat) and work in a fume hood to prevent inhalation.
- Store in airtight containers away from light and moisture to avoid decomposition.
- In case of skin contact, wash immediately with soap and water; for spills, neutralize with sodium bicarbonate before disposal.
Reference safety data sheets (SDS) for emergency procedures and toxicity profiles .
Q. What are the best practices for documenting experimental procedures involving this compound to ensure reproducibility?
- Methodological Answer :
- Clearly report reaction conditions (temperature, solvent, catalyst loading), purification methods, and characterization data.
- Use standardized units and metadata tags for digital lab notebooks.
- Include negative results (e.g., failed reactions) to aid troubleshooting. Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for structuring experimental sections .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction kinetics of this compound in SN2 mechanisms?
- Methodological Answer :
- Replicate studies under identical conditions (solvent, temperature, concentration) to isolate variables.
- Use kinetic isotope effects (KIEs) or computational modeling (e.g., Gaussian for transition-state analysis) to probe mechanistic pathways.
- Perform statistical meta-analysis of published data to identify outliers or systematic errors .
Q. What strategies optimize the regioselectivity of this compound in cross-coupling reactions under varying catalytic conditions?
- Methodological Answer :
- Screen palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) and ligands (e.g., bipyridine vs. phosphines) to modulate steric and electronic effects.
- Use kinetic studies to map reaction progress and DFT calculations to predict regiochemical outcomes.
- Compare solvent effects (polar aprotic vs. nonpolar) on intermediate stability .
Q. How does steric hindrance in this compound influence its reactivity compared to less substituted bromoalkanes?
- Methodological Answer :
- Conduct competitive reactions with primary bromoalkanes (e.g., 1-bromododecane) under identical conditions.
- Analyze activation parameters (ΔH‡, ΔS‡) via Eyring plots to quantify steric effects.
- Use X-ray crystallography or molecular dynamics simulations to compare bond angles and steric bulk .
Q. How can computational chemistry models be validated against experimental data for this compound’s conformational analysis?
- Methodological Answer :
- Perform rotational barrier measurements using dynamic NMR or microwave spectroscopy.
- Compare computed conformational energies (e.g., via Gaussian or ORCA) with experimental data.
- Validate force fields (e.g., OPLS-AA) by simulating solvent effects and comparing with chromatographic retention times .
Guidance for Addressing Data Contradictions
- Systematic Reviews : Compile datasets from multiple studies and use tools like PRISMA to assess bias or methodological variability .
- Error Analysis : Quantify uncertainties in instrumentation (e.g., NMR integration errors) and reaction reproducibility (e.g., ±5% yield variance) .
Key Resources for Methodological Rigor
- Synthesis : Advanced Organic Chemistry (Carey & Sundberg) for reaction mechanisms.
- Characterization : Spectroscopic Methods in Organic Chemistry (Williams & Fleming) for interpretation guidelines.
- Safety : PubChem and ECHA databases for updated hazard classifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
